molecular formula C26H23NO B2712419 (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one CAS No. 910784-44-0

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one

Cat. No.: B2712419
CAS No.: 910784-44-0
M. Wt: 365.476
InChI Key: VATOZJIGHBQVFX-MUPYBJATSA-N
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Description

(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one is a diarylidenyl-piperidone (DAP) derivative characterized by a central piperidin-4-one ring with benzylidene groups at the 3- and 5-positions and a benzyl substituent at the 1-position. Its molecular structure (C₂₆H₂₃NO) features a triclinic crystal system (space group P1) with lattice parameters a = 6.3354 Å, b = 10.2365 Å, c = 15.7885 Å, and angles α = 75.245°, β = 87.651°, γ = 88.699° . The piperidinone ring adopts a sofa conformation with puckering parameters q₂ = 0.5420 Å, q₃ = 0.2419 Å, and total puckering amplitude Q = 0.5934 Å . The benzyl group at N1 is equatorial, while the 3- and 5-benzylidene substituents form dihedral angles of 68.3° and 69.0°, respectively, with the central ring .

The compound exhibits C–H⋯O hydrogen bonding and C–H⋯π interactions, forming molecular ribbons along the a-axis and sheets parallel to the ac plane .

Properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO/c28-26-24(16-21-10-4-1-5-11-21)19-27(18-23-14-8-3-9-15-23)20-25(26)17-22-12-6-2-7-13-22/h1-17H,18-20H2/b24-16+,25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOZJIGHBQVFX-MUPYBJATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one typically involves the condensation of benzaldehyde with 1-benzylpiperidin-4-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is facilitated by the presence of a solvent like ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene ketones or carboxylic acids, while reduction could produce benzyl alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one and its derivatives have been studied for their potential as pharmaceuticals. Research indicates that these compounds exhibit significant biological activities, including:

  • Antioxidant Properties : Studies have shown that derivatives of this compound can inhibit lipid peroxidation, making them potential candidates for treating oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX), which are relevant in neurodegenerative diseases and inflammatory conditions .

Cancer Research

Recent studies have highlighted the role of this compound in cancer research. It has been linked to the modulation of the Wnt/β-catenin signaling pathway, which is crucial in various cancers, particularly colorectal cancer. Compounds targeting this pathway may provide new therapeutic avenues for cancer treatment .

Material Science

The compound's unique structural properties have also led to investigations in material science. Its ability to form stable crystalline structures makes it suitable for applications in organic electronics and photonics .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays. Results indicated a strong ability to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives of the compound were tested against AChE and LOX. The results demonstrated significant inhibition rates compared to control substances, indicating potential therapeutic applications in neuroprotection and inflammation management .

Data Tables

Activity TypeObserved EffectReference
AntioxidantInhibition of lipid peroxidation
AChE InhibitionSignificant inhibition rates
LOX InhibitionNotable anti-inflammatory effects

Mechanism of Action

The mechanism by which (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Conformation

Compound Name Substituents (3,5-positions) Dihedral Angle (°) Ring Conformation Puckering Parameters (Q, Å) Key Interactions
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one Benzylidene 41.2 (C3/C5 rings) Sofa Q = 0.5934 C–H⋯O, C–H⋯π (Ribbon/Sheet)
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one 2-Fluorobenzylidene 3.29 Sofa Not reported C–H⋯F, C–H⋯O
(3E,5E)-3,5-Bis(4-methylbenzylidene)-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one 4-Methylbenzylidene 64.82 (vs. benzene) Half-chair (main ring) Not reported C–H⋯O (R₂²(20) motifs)
(3E,5E)-3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one 4-Methoxybenzylidene Not reported Sofa (predicted) Not reported Enhanced solubility
  • Spatial Arrangements: The dihedral angle between benzylidene substituents varies significantly. For example, fluorination at the 2-position (2-fluorobenzylidene) reduces the dihedral angle to 3.29°, enhancing planarity compared to the 41.2° angle in the non-fluorinated parent compound .
  • Conformational Flexibility : Sofa conformations dominate in unhindered derivatives, while bulky substituents (e.g., 4-methylbenzylidene) induce half-chair conformations .

Pharmacological Activity Comparison

Anti-Cancer Properties

Compound Class Mechanism of Action IC₅₀ (Cancer Cell Lines) Key Findings
Parent Compound Apoptosis induction, multidrug resistance reversal 5–10 µM (leukemia) Moderate activity, improved by dimerization
Dimers (e.g., 1,2-bis[(3E,5E)-3,5-dibenzylidene-4-oxo-1-piperidyl]ethane-1,2-dione) Multi-target inhibition (kinases, tubulin) <1 µM (breast, colon) Enhanced potency due to dual pharmacophores
4-Methoxy Derivatives ROS generation, mitochondrial disruption 2–5 µM (ovarian) Improved bioavailability vs. parent

Anti-Alzheimer’s Potential

  • Hybrid Analogues : Compounds like (3E,5E)-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one inhibit acetylcholinesterase (AChE) and β-amyloid aggregation (IC₅₀ = 0.8 µM for AChE) .

Key Research Findings

Structural Dynamics : The sofa conformation and substituent angles directly influence intermolecular interactions, affecting crystallization and solubility .

Bioactivity Enhancement : Electron-withdrawing groups (e.g., F, Cl) improve metabolic stability, while methoxy groups enhance blood-brain barrier penetration .

Dimerization Strategy : Covalent linking of two DAP units via oxamide/propane diamide bridges significantly boosts anti-cancer efficacy .

Biological Activity

(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one is an organic compound belonging to the class of piperidinones. Its unique structure features a piperidine ring with benzyl and benzylidene substitutions, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The chemical formula of this compound is C26H23NOC_{26}H_{23}NO with a molecular weight of 399.46 g/mol. The structure can be represented as follows:

InChI InChI 1S C26H23NO c28 26 24 16 21 10 4 1 5 11 21 19 27 18 23 14 8 3 9 15 23 20 25 26 17 22 12 6 2 7 13 22 h1 17H 18 20H2 b24 16 25 17 \text{InChI }\text{InChI 1S C26H23NO c28 26 24 16 21 10 4 1 5 11 21 19 27 18 23 14 8 3 9 15 23 20 25 26 17 22 12 6 2 7 13 22 h1 17H 18 20H2 b24 16 25 17 }

Synthesis

The synthesis of this compound typically involves the condensation of benzaldehyde with 1-benzylpiperidin-4-one under basic conditions. This reaction is often facilitated by solvents such as ethanol or methanol and yields the target compound through a series of condensation steps.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cellular processes.

2. Anticancer Activity
The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes involved in cell proliferation .

3. Neuroprotective Effects
Preliminary research suggests that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes associated with cancer progression or microbial growth.

Interaction with Cellular Receptors: It is hypothesized that it interacts with certain receptors or proteins within cells that regulate apoptosis and cell cycle progression.

Induction of Oxidative Stress: In some studies, it has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the biological activity of this compound:

Study Findings
Antimicrobial Study Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties.
Cancer Cell Line Study Induced apoptosis in HeLa cells with IC50 values suggesting potent anticancer activity .
Neuroprotection Assessment Showed reduced neuronal cell death in models of oxidative stress-induced injury .

Q & A

Basic Research Questions

Q. What methodological considerations are essential for synthesizing (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one with high stereochemical purity?

  • Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-piperidone and benzaldehyde derivatives. Key parameters include:

  • Use of anhydrous ethanol as a solvent and catalytic NaOH for optimal aldol adduct formation.
  • Strict temperature control (reflux at 80–90°C) to minimize side reactions.
  • Purification via recrystallization from ethanol to isolate the (3E,5E) stereoisomer, confirmed by single-crystal X-ray diffraction (SC-XRD) .
    • Validation : SC-XRD data (R factor = 0.059) confirms the E-configuration of benzylidene groups and chair conformation of the piperidin-4-one ring .

Q. How can researchers characterize the structural conformation of this compound with confidence?

  • Answer : A multi-technique approach is recommended:

  • SC-XRD : Provides bond lengths (mean C–C = 0.002 Å), torsion angles (e.g., C3–C4–C5–C6 = 176.8°), and crystal packing (triclinic system, space group P1) .
  • NMR : 1^1H and 13^{13}C NMR detect deshielding effects (δ 7.2–7.8 ppm for aromatic protons) due to conjugation in the dibenzylidene system .
  • IR : Stretching frequencies at 1665 cm1^{-1} (C=O) and 1590 cm1^{-1} (C=C) confirm the α,β-unsaturated ketone framework .

Q. What structural features influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : The planar, conjugated dibenzylidene system enables:

  • Michael addition reactions at the α,β-unsaturated ketone.
  • π-π stacking interactions with biological targets (e.g., DNA or enzymes), as observed in related D4P derivatives with antitumor activity .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound while minimizing false positives?

  • Answer : Follow a tiered protocol:

  • In vitro screening : Use cell lines (e.g., MCF-7 for breast cancer) with dose-response assays (1–100 μM) and positive controls (e.g., doxorubicin).
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding to targets like topoisomerase II, validated by SPR or fluorescence quenching .
  • Selectivity testing : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Q. What computational methods can predict the compound’s electronic properties and regioselectivity in reactions?

  • Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) and predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to model aggregation behavior and solubility limitations .

Q. How can contradictions in crystallographic data (e.g., bond angles or packing motifs) be resolved?

  • Answer :

  • Cross-validate SC-XRD results with powder XRD to rule out polymorphism.
  • Analyze hydrogen-bonding motifs (e.g., C–H···O interactions) and graph-set notations (e.g., R22_2^2(8) rings) to identify packing discrepancies .
  • Compare with analogous structures (e.g., 1-phenethyl derivatives) to assess substituent effects on crystal symmetry .

Q. What experimental strategies address the compound’s instability under acidic or oxidative conditions?

  • Answer :

  • Stability assays : Monitor degradation via HPLC under varying pH (1–14) and temperature (25–60°C).
  • Protective modifications : Introduce electron-withdrawing groups (e.g., nitro) to the benzylidene rings, shown to enhance oxidative stability in related D4P analogs .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Answer :

  • Systematic substitution : Vary benzylidene substituents (e.g., 4-methyl, 4-Cl) and assess impacts on bioactivity using QSAR models.
  • Conformational analysis : Use SC-XRD (e.g., triclinic vs. monoclinic systems) to correlate ring puckering (Cremer-Pople parameters) with activity .

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